5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester
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Overview
Description
5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H16BBrF2O2 and a molecular weight of 332.98 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that forms carbon-carbon bonds .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with the electrophilic organic groups . In the transmetalation step, the compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this pathway results in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, which can be used in different areas of chemistry and pharmacology .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH , which could impact its efficacy and stability. Additionally, the compound’s storage temperature can also affect its stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester typically involves the reaction of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF)
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-difluoro-4-methylphenylboronic acid: Similar structure but lacks the pinacol ester group.
Phenylboronic acid pinacol ester: Lacks the bromine and fluorine substituents, making it less reactive in certain cross-coupling reactions.
Uniqueness
5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester is unique due to its specific substituents (bromine, fluorine, and methyl groups) that enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrF2O2/c1-7-9(15)6-8(11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTHQRXJQGYGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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